4-Iodo-2,6-dimethylphenol
Overview
Description
4-Iodo-2,6-dimethylphenol: is an organic compound with the molecular formula C8H9IO 4-iodo-2,6-xylenol and 2,6-dimethyl-4-iodophenol . This compound is characterized by the presence of an iodine atom and two methyl groups attached to a phenol ring. It appears as a white to light yellow crystalline powder and has a melting point of approximately 99-104°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2,6-dimethylphenol can be synthesized through the iodination of 2,6-dimethylphenol. The reaction typically involves the use of iodine and an oxidizing agent under alkaline conditions. The process can be summarized as follows:
Reactants: 2,6-dimethylphenol, iodine, and an oxidizing agent.
Conditions: Alkaline medium, controlled temperature, and reaction time to prevent over-iodination
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactors: Large-scale reactors with precise temperature and pH control.
Purification: Crystallization and recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,6-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenol without the iodine substituent.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, or other bases in the presence of nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2,6-dimethylphenol.
Scientific Research Applications
4-Iodo-2,6-dimethylphenol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-iodo-2,6-dimethylphenol involves its interaction with biological molecules. The iodine atom and phenol group play crucial roles in its activity:
Molecular Targets: Enzymes and proteins that interact with phenolic compounds.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways depending on its interaction with target molecules.
Comparison with Similar Compounds
2,6-Dimethylphenol: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Bromo-2,6-dimethylphenol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Chloro-2,6-dimethylphenol: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Uniqueness: 4-Iodo-2,6-dimethylphenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom makes it more suitable for specific substitution reactions and enhances its potential biological activity compared to its bromine and chlorine analogs .
Properties
IUPAC Name |
4-iodo-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUNIMCCAGNBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339306 | |
Record name | 4-Iodo-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-67-9 | |
Record name | 4-Iodo-2,6-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10570-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-iodo-2,6-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Dimethyl-4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Iodo-2,6-dimethylphenol in analytical chemistry?
A1: this compound is not a drug target itself, but rather a valuable tool in analytical chemistry. It serves as a detectable derivative for quantifying specific analytes. One example is the determination of chlorine dioxide in water samples []. The method leverages the reaction of chlorine dioxide with iodide ions, producing iodine. This iodine then reacts with 2,6-dimethylphenol to form this compound. By measuring the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, researchers can indirectly determine the original chlorine dioxide concentration [].
Q2: What are the advantages of using this compound as a derivatization agent in HPLC analysis?
A2: this compound offers several advantages for HPLC analysis:
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